molecular formula C11H12N2O2 B13036870 1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid

1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid

Cat. No.: B13036870
M. Wt: 204.22 g/mol
InChI Key: BCXDEVPKCZISJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is a nitrogen-containing heterocyclic compound It features a bipyrrole structure, which consists of two pyrrole rings connected through a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds, is a convenient method for synthesizing pyrrole derivatives . This method is operationally simple and uses readily available starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit kinase activity, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Uniqueness: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is unique due to its bipyrrole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-methyl-5-(1-methylpyrrol-3-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-7-5-9(12-10(7)11(14)15)8-3-4-13(2)6-8/h3-6,12H,1-2H3,(H,14,15)

InChI Key

BCXDEVPKCZISJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CN(C=C2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.